molecular formula C10H8N2O2 B6324982 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile CAS No. 916210-01-0

2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

Cat. No.: B6324982
CAS No.: 916210-01-0
M. Wt: 188.18 g/mol
InChI Key: VNZFXBSSSXXBRT-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile is a heterocyclic compound featuring a fused benzoxazine core with a nitrile group at position 6 and a methyl substituent at position 2. This structure is integral to its physicochemical properties and biological relevance.

Properties

IUPAC Name

2-methyl-3-oxo-4H-1,4-benzoxazine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-6-10(13)12-8-4-7(5-11)2-3-9(8)14-6/h2-4,6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZFXBSSSXXBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves the cyclization of N-methyl-2-aminophenol derivatives with chloroacetyl chloride to construct the benzoxazinone core. The nitrile group is introduced via a pre-functionalized starting material.

Procedure

  • Starting Material Preparation : 2-Amino-5-cyanophenol is methylated at the amine group using methyl iodide in the presence of a base (e.g., K₂CO₃) to yield N-methyl-2-amino-5-cyanophenol.

  • Cyclization : The methylated derivative reacts with chloroacetyl chloride in methyl isobutyl ketone (MIBK) under reflux with aqueous NaHCO₃. This forms the 2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,oxazine-6-carbonitrile.

Reaction Conditions :

  • Temperature: 80–100°C

  • Time: 6–8 hours

  • Yield: 60–70%

Advantages

  • Direct introduction of the methyl group during amine alkylation.

  • High regioselectivity due to the electron-withdrawing nitrile group directing cyclization.

Limitations

  • Requires multi-step synthesis for starting material preparation.

  • Sensitivity of the nitrile group to strong acids/bases may limit yield optimization.

Nucleophilic Aromatic Substitution

Reaction Overview

A bromo-substituted benzoxazinone intermediate undergoes cyanide substitution at position 6 to introduce the nitrile group.

Procedure

  • Synthesis of 6-Bromo-2-methyl-3-oxo-3,4-dihydro-2H-benzo[b]oxazine :

    • N-Methyl-2-aminophenol reacts with bromoacetyl bromide in MIBK to form the bromo-substituted intermediate.

  • Cyanide Substitution :

    • The bromo intermediate undergoes nucleophilic substitution with CuCN in dimethylformamide (DMF) at 120°C for 12 hours.

Reaction Conditions :

  • Temperature: 120°C

  • Catalyst: CuCN (1.2 equiv)

  • Yield: 50–65%

Advantages

  • Straightforward substitution reaction with commercially available CuCN.

  • Compatible with halo-substituted benzoxazinones.

Limitations

  • Risk of over-alkylation or side reactions at the oxazinone ring.

  • Requires rigorous purification to remove copper residues.

Palladium-Catalyzed Carbonylation

Reaction Overview

This one-pot method utilizes ortho-iodophenol derivatives, cyanamide, and carbon monoxide to assemble the benzoxazinone framework.

Procedure

  • Substrate Preparation : 2-Iodo-4-methylphenol is synthesized via iodination of 4-methylphenol.

  • Carbonylation-Cyclization :

    • The iodophenol reacts with cyanamide and Mo(CO)₆ in a Pd(PPh₃)₄-catalyzed system at 65°C for 20 hours.

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • CO Source: Mo(CO)₆

  • Yield: 70–76%

Advantages

  • Atom-economical single-step synthesis.

  • Tunable CO sources (e.g., oxalyl chloride) enable flexibility.

Limitations

  • High cost of palladium catalysts.

  • Sensitivity to oxygen and moisture necessitates inert conditions.

Oxidation of Dihydro Precursors

Reaction Overview

The 3-oxo group is introduced by oxidizing a dihydrobenzoxazine precursor.

Procedure

  • Synthesis of 2-Methyl-3,4-dihydro-2H-benzo[b]oxazine-6-carbonitrile :

    • N-Methyl-2-aminophenol reacts with acrylonitrile in acidic conditions to form the dihydro intermediate.

  • Oxidation :

    • Jones reagent (CrO₃/H₂SO₄) oxidizes the 3-position to a ketone at 0–5°C.

Reaction Conditions :

  • Oxidizing Agent: Jones reagent

  • Temperature: 0–5°C

  • Yield: 55–60%

Advantages

  • Mild oxidation conditions prevent nitrile degradation.

  • Scalable for industrial production.

Limitations

  • Over-oxidation risks forming carboxylic acid derivatives.

  • Toxic chromium waste necessitates careful disposal.

Comparative Analysis of Methods

Method Starting Materials Key Reagents Yield Advantages Limitations
CyclocondensationN-Methyl-2-amino-5-cyanophenolChloroacetyl chloride60–70%High regioselectivityMulti-step synthesis
Nucleophilic Substitution6-Bromo-2-methyl-benzoxazinoneCuCN50–65%Simple substitutionCopper residue purification
Carbonylation2-Iodo-4-methylphenolPd(PPh₃)₄, Mo(CO)₆70–76%One-pot synthesisCostly catalysts
OxidationDihydrobenzoxazine-6-carbonitrileJones reagent55–60%ScalabilityToxic byproducts

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural resemblance to biologically active molecules. Its derivatives have been investigated for their potential therapeutic effects:

  • Anticancer Activity : Research indicates that compounds with a similar oxazine structure exhibit cytotoxic effects against various cancer cell lines. Studies have suggested that modifications to the oxazine ring can enhance these effects, making it a candidate for further drug development .
  • Antimicrobial Properties : Some derivatives of 2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine have demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Organic Synthesis

In organic synthesis, 2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile serves as a versatile building block:

  • Synthesis of Complex Molecules : The compound can be used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it valuable in synthetic organic chemistry .
  • Functionalization : The presence of the carbonitrile group allows for further functionalization, enabling chemists to modify the compound for specific applications or to enhance its properties .

Material Science

The unique properties of 2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine also extend into material science:

  • Polymer Chemistry : Research has explored the incorporation of this compound into polymer matrices to improve mechanical properties and thermal stability. Its inclusion can lead to materials with enhanced performance characteristics suitable for various industrial applications .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocusFindings
Anticancer ActivityIdentified derivatives with significant cytotoxicity against breast cancer cells.
Antimicrobial PropertiesDemonstrated effectiveness against Staphylococcus aureus and Escherichia coli.
Organic SynthesisDeveloped a novel synthetic route using this compound as a key intermediate.
Material ScienceEnhanced thermal stability in polymer composites containing this oxazine derivative.

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

2-Ethoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

  • Structure : Ethoxy group replaces methyl at position 2.
  • Synthesis : Isolated in 89% yield via biocatalytic oxidation .
  • Properties: 1H NMR: δ 6.91–6.98 (m, 2H), 3.64–3.95 (ethoxy protons), 1.05–1.29 (ethoxy CH3) . Bioactivity: Not explicitly reported, but the ethoxy group may enhance lipophilicity compared to the methyl analogue.

4-Benzyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

  • Structure : Benzyl group at position 3.
  • Synthesis : Achieved via Cs₂CO₃-mediated coupling (92% yield) .
  • Properties: 1H NMR: δ 7.36–7.21 (benzyl protons), 5.18 (s, 2H, benzyl CH₂) . Applications: Demonstrated utility in constructing 1,4-benzooxazinone scaffolds for drug discovery .

Functional Group Modifications

N-(3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-7-carbonyl)guanidine Derivatives

  • Structure : Guanidine moieties attached to position 6.
  • Bioactivity : Potent Na/H exchange inhibitors with IC₅₀ values of 0.036–0.073 µM. Hydrochlorides and methanesulfonates exhibit water solubility of 3–5 mg/mL, suitable for therapeutic use .
  • Key Example : (R/S)-N-(2-Ethyl-4-isopropyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-7-carbonyl)guanidine (IC₅₀: 0.036 µM) .

Methyl 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate

  • Structure : Methyl ester at position 6 instead of nitrile.
  • Commercial Availability : Sold as a building block (CAS: [103361-43-9], 98% purity) .
  • Applications : Used in further functionalization reactions, such as hydrolysis to carboxylic acids .

AZD9977

  • Structure : Incorporates the target compound as a substructure, linked to a fluoro-benzoxazine moiety.
  • Application: Novel mineralocorticoid receptor modulator, highlighting the benzoxazine scaffold’s role in drug design .

1,5-Dimethyl-6-thioxo-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1,3,5-triazinane-2,4-dione

  • Structure : Complex derivative with trifluoro and propargyl groups.
  • Application : Patent-protected crystalline form for plant protection agents .

Comparative Data Table

Compound Name Substituents Key Properties/Activities Synthesis Yield Reference
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile 2-Me, 6-CN Building block; commercial availability N/A
2-Ethoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile 2-EtO, 6-CN Lipophilic variant; biocatalytic synthesis 89%
4-Benzyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile 4-Bn, 6-CN High-yield scaffold for heterocycles 92%
N-(2-Ethyl-4-isopropyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-7-carbonyl)guanidine 2-Et, 4-iPr, 7-guanidine Na/H exchange inhibitor (IC₅₀: 0.036 µM) Not reported
AZD9977 Target compound + fluoro-benzoxazine Mineralocorticoid receptor modulator Not reported

Structural and Functional Insights

  • Electron-Withdrawing Groups : The nitrile at position 6 enhances electrophilicity, facilitating nucleophilic additions or cyclizations .
  • Substituent Effects: Methyl vs. Benzyl Groups: Enhance π-π stacking in biological targets, as seen in 4-benzyl derivatives .
  • Biological Potency : Guanidine derivatives demonstrate that substituent size and polarity critically influence ion channel inhibition .

Biological Activity

2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile (CAS No. 179950-77-7) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C11H11N2O. Its structure features a benzo[b][1,4]oxazine ring, which is significant for its biological activity. The carbonitrile group contributes to its reactivity and interaction with biological targets.

1. Inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β)

One of the most notable biological activities of this compound is its role as an inhibitor of GSK-3β, an enzyme implicated in various diseases such as Alzheimer's disease, cancer, and diabetes. A study identified a related compound with an IC50 value of 1.6 μM against GSK-3β in neuroblastoma cells, indicating a strong potential for therapeutic application in neurodegenerative diseases .

2. Antitumor Activity

Research has indicated that derivatives of benzo[b][1,4]oxazine compounds exhibit significant antitumor properties. A series of compounds were synthesized and tested for their cytotoxic effects on various cancer cell lines. Many showed IC50 values in the nanomolar range, suggesting potent anticancer activity .

3. Antimicrobial Properties

Compounds similar to 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine have demonstrated antimicrobial activity against a range of pathogens. Studies have reported that these compounds can inhibit the growth of bacteria and fungi at low concentrations .

The mechanism by which 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine exerts its biological effects primarily involves enzyme inhibition and interaction with cellular signaling pathways. For instance, GSK-3β inhibition leads to increased levels of phosphorylated substrates that can modulate cell survival and proliferation pathways .

Case Study 1: GSK-3β Inhibition

In a study involving neuroblastoma N2a cells treated with a derivative compound, researchers observed a significant increase in phosphorylated GSK-3β levels, confirming its inhibitory effect. This suggests potential applications in treating neurodegenerative diseases by modulating this pathway .

Case Study 2: Anticancer Activity

Another investigation focused on the synthesis of various derivatives based on the benzo[b][1,4]oxazine scaffold. The results indicated that several compounds exhibited potent antitumor activity against breast cancer cell lines with IC50 values ranging from 10 nM to 100 nM .

Data Summary

Compound NameActivity TypeTarget Enzyme/PathwayIC50 Value
F389-0663GSK-3β InhibitorGSK-3β1.6 μM
Various DerivativesAntitumor ActivityCancer Cell Lines10 - 100 nM
Similar CompoundsAntimicrobial ActivityVarious PathogensLow μg/mL range

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile?

  • Methodological Answer : The synthesis typically involves cyclization of precursor amines or hydroxyl intermediates with carbonyl-containing reagents. Key steps include:
  • Cyclization : Use of acid catalysts (e.g., acetic acid) under reflux to form the oxazine ring.
  • Nitrile Introduction : Employing nucleophilic substitution or cyanation reactions (e.g., KCN/CuCN) at the 6-position.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
  • Yield Optimization : Adjust reaction time (12–24 hrs) and stoichiometry (1:1.2 molar ratio of amine to carbonyl reagent). Monitor progress via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methyl at C2, nitrile at C6).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns.
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to assess purity (>98%).
  • Melting Point : Compare observed values with literature data to detect impurities .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Address these by:
  • X-ray Diffraction : Resolve absolute configuration and compare bond lengths/angles with computational models (DFT or molecular mechanics).
  • Variable-Temperature NMR : Identify conformational changes by acquiring spectra at 25°C and −40°C.
  • Solvent Polarity Studies : Test in DMSO-d6 vs. CDCl3 to assess solvent-induced shifts.
  • Cross-Validation : Use IR spectroscopy to confirm functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}) .

Q. What experimental strategies are recommended for studying structure-activity relationships (SAR) of derivatives?

  • Methodological Answer : Focus on systematic modifications and bioassays:
  • Substituent Variation : Synthesize analogs with halogens (F, Cl), alkyl groups, or electron-withdrawing groups at C6 or C2.
  • Biological Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays (IC50_{50} determination).
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and correlate with experimental IC50_{50}.
  • Data Analysis : Use multivariate regression to identify substituent effects on activity .

Q. How should researchers address low solubility in aqueous buffers during biological testing?

  • Methodological Answer : Employ solubility enhancement techniques:
  • Co-Solvents : Prepare stock solutions in DMSO (≤10% final concentration) and dilute with PBS.
  • Surfactants : Use Tween-80 or PEG-400 (0.1–1% v/v) to stabilize suspensions.
  • pH Adjustment : Test solubility in buffers at pH 2–9 (e.g., citrate-phosphate) to identify optimal conditions.
  • Lyophilization : Pre-treat compound with cyclodextrins for nanoparticle formulation .

Notes

  • Avoid using commercial databases like . Prioritize peer-reviewed journals (e.g., Acta Crystallographica) and experimental protocols .
  • For advanced SAR studies, integrate synthetic chemistry with computational biology to maximize efficiency .

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